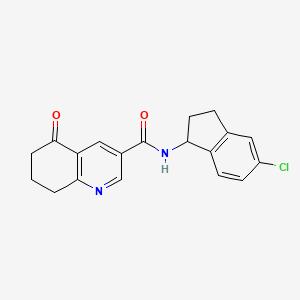![molecular formula C22H19F2NO6S B7432833 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide](/img/structure/B7432833.png)
3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide, also known as DMSB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMSB belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities. In
作用機序
The mechanism of action of 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide is not fully understood, but it has been found to modulate several signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound has also been found to inhibit the activity of STAT3, which is a transcription factor that plays a role in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, which may be mediated by the activation of the caspase cascade.
実験室実験の利点と制限
3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has several advantages for lab experiments. It has been found to be stable under a range of conditions, making it a viable option for long-term storage. Additionally, this compound has been found to be soluble in a range of solvents, making it easy to work with in the laboratory. However, this compound has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in some assays. Additionally, this compound has a relatively short half-life in vivo, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide. One potential direction is to explore its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound may have potential as a cancer therapy, either alone or in combination with other agents. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
合成法
The synthesis of 3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide involves the reaction of 2-methoxy-6-(2-methoxyphenoxy)aniline with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminobenzoyl chloride to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学的研究の応用
3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in regulating the immune response and inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
3-(difluoromethylsulfonyl)-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO6S/c1-29-16-9-3-4-10-17(16)31-19-12-6-11-18(30-2)20(19)25-21(26)14-7-5-8-15(13-14)32(27,28)22(23)24/h3-13,22H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHFSRXWFTPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2=CC=CC=C2OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432752.png)
![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(5-pyridin-3-ylpentan-2-yl)urea](/img/structure/B7432757.png)
![Methyl 2-[2-(2,4-difluorophenyl)piperidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432775.png)
![2-[2-(2,4-Difluorophenyl)piperidin-1-yl]-5,6-difluoro-1,3-benzothiazole](/img/structure/B7432779.png)

![N-[2,4-difluoro-6-(2-methylphenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide](/img/structure/B7432788.png)
![2-(4-methylphenyl)-N-[1-[[[2-(4-methylpyrazol-1-yl)acetyl]amino]methyl]cyclopentyl]propanamide](/img/structure/B7432790.png)
![Methyl 4-(5-azaspiro[2.6]non-7-en-5-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7432792.png)
![3-(difluoromethylsulfonyl)-N-[5-fluoro-2-(2-methoxy-4-methylphenoxy)phenyl]benzamide](/img/structure/B7432804.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide](/img/structure/B7432806.png)
![4-fluoro-N-[1-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]cyclopropyl]bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide](/img/structure/B7432814.png)
![N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide](/img/structure/B7432822.png)
![3-(difluoromethylsulfonyl)-N-[2-(3,5-dimethylphenoxy)-6-fluorophenyl]benzamide](/img/structure/B7432826.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]cyclopentene-1-carboxylate](/img/structure/B7432843.png)